molecular formula C9H6N2O2S B2878690 5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 1055980-71-6

5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione

Cat. No.: B2878690
CAS No.: 1055980-71-6
M. Wt: 206.22
InChI Key: SNBCHQYHZKXQQY-ALCCZGGFSA-N
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Description

5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety.

Preparation Methods

The synthesis of 5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of 4-pyridinecarboxaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets within cells. It is believed to exert its effects by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined thiazolidine and pyridine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-5H,(H,11,12,13)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBCHQYHZKXQQY-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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